REACTION_SMILES
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[CH3:29][C:30](=[O:31])[CH3:32].[CH3:37][C:38](=[O:39])[CH3:40].[CH3:5][NH:6][C:7](=[N:8][CH3:9])[N:10]([CH3:11])[CH3:12].[Cl:13][Si:14]([CH3:15])([CH3:16])[CH3:17].[N+:1](=[O:2])([O-:3])[CH3:4].[N+:33]([CH3:34])([O-:35])=[O:36].[SiH3:23][c:24]1[nH:25][cH:26][cH:27][n:28]1.[nH:18]1[cH:19][cH:20][n:21][cH:22]1>>[N+:1](=[O:2])([O-:3])[CH2:4][C:30]([CH3:29])([O:31][Si:14]([CH3:15])([CH3:16])[CH3:17])[CH3:32]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN=C(NC)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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[SiH3]c1ncc[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[SiH3]c1ncc[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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CC(C)(C[N+](=O)[O-])O[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |